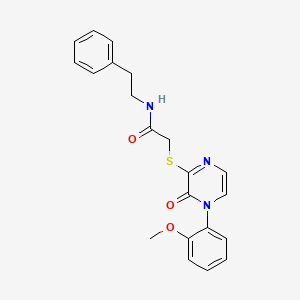
2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a complex organic compound with potential pharmacological applications. Its molecular formula is C19H17N3O3S and it has a molecular weight of 367.4 g/mol . This compound is notable for its structural features, which include a methoxyphenyl group and a dihydropyrazinyl moiety, suggesting possible interactions with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, indicating several potential therapeutic effects:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the dihydropyrazine framework is known for its ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that derivatives of pyrazine can interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication .
Antimicrobial Properties
The thioether linkage in the compound suggests potential antimicrobial activity. Compounds containing sulfur have been reported to exhibit antibacterial and antifungal properties. In vitro studies have demonstrated that thioether-containing compounds can disrupt microbial membranes and inhibit growth .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects. The presence of phenethylacetamide moieties could enhance blood-brain barrier permeability, allowing for central nervous system (CNS) activity. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound might interact with signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation .
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits topoisomerases | , |
| Antimicrobial | Disrupts microbial membranes | |
| Neuroprotective | Enhances blood-brain barrier permeability |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Anticancer Study : A study published in Cancer Research indicated that a related pyrazine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Research : Research published in the Journal of Antimicrobial Chemotherapy demonstrated that thioether compounds exhibited potent activity against drug-resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
- Neuroprotection : A study in Neurobiology of Disease showed that compounds with similar structures protected neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative conditions .
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-18-10-6-5-9-17(18)24-14-13-23-20(21(24)26)28-15-19(25)22-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKSTZTHCSTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














